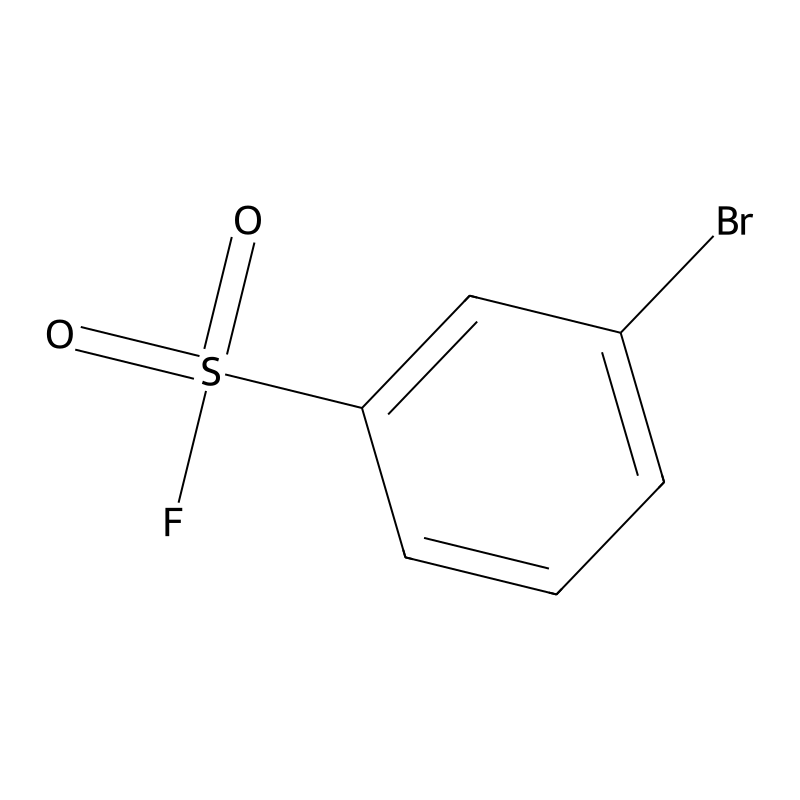3-Bromobenzenesulfonyl fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Click Chemistry
Scientific Field: Organic Chemistry
Summary of the Application: The sulfonyl fluoride motif of 3-Bromobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids This is a new approach in click chemistry, providing a complimentary method to using amides and phosphate groups as linkers
Synthesis of Sulfonyl Fluorides
Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science.
Methods of Application/Experimental Procedures: The exact procedures can vary depending on the specific experiment, but the general approach involves using fluorosulfonyl radicals for the synthesis of sulfonyl fluorides.
Results/Outcomes: The use of fluorosulfonyl radicals in the synthesis of sulfonyl fluorides has been shown to be an effective method.
Synthesis of Bioactive Molecules
Scientific Field: Medicinal Chemistry
Summary of the Application: Sulfonyl fluorides, such as 3-Bromobenzenesulfonyl fluoride, are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis.
Methods of Application/Experimental Procedures: The exact procedures can vary depending on the specific experiment, but the general approach involves using FSO2-containing reagents for the synthesis of sulfonyl fluorides.
Results/Outcomes: The use of FSO2-containing reagents in the synthesis of sulfonyl fluorides has been shown to be an effective method.
3-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4BrFO2S. It is characterized by a bromine atom attached to the benzene ring and a sulfonyl fluoride functional group. This compound is recognized for its versatility in various synthetic and chemical processes, particularly in organic chemistry and biochemical applications. Its unique structure allows it to participate in a range of
3-BSF acts as a linker molecule in click chemistry, enabling the conjugation of small molecules with biomolecules. The SO2F group facilitates a rapid and efficient reaction with the hydroxyl group on the biomolecule, forming a stable amide bond. This conjugation strategy offers an alternative to traditional methods using amides and phosphates as linkers [].
- Nucleophilic Substitution Reactions: The fluoride group can be substituted by various nucleophiles, which allows for the formation of different sulfonyl derivatives.
- Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, leading to the formation of various products.
- Click Chemistry: It is employed in click chemistry to create stable sulfonyl linkages with biomolecules such as proteins and nucleic acids .
These reactions highlight the compound's utility as a building block in organic synthesis.
The biological activity of 3-bromobenzenesulfonyl fluoride is primarily attributed to its ability to form stable covalent bonds with specific molecular targets. It reacts with nucleophilic amino acid residues in proteins, resulting in stable sulfonyl linkages. This property makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules. Its reactivity has been exploited in various biochemical studies, including modifications of proteins and nucleic acids .
3-Bromobenzenesulfonyl fluoride can be synthesized through several methods:
- From Sulfonyl Chloride: A common method involves reacting 3-bromobenzenesulfonyl chloride with a fluoride source such as potassium fluoride or cesium fluoride under mild conditions.
- One-Pot Synthesis: In industrial settings, it can be prepared via a one-pot synthesis from readily available sulfonates or sulfonic acids, utilizing mild reaction conditions suitable for large-scale production .
- Visible-Light-Mediated Reactions: Recent studies have explored visible-light-mediated reactions that utilize sulfonyl fluorides for efficient sulfonylation processes, showcasing innovative synthetic routes .
3-Bromobenzenesulfonyl fluoride finds applications across various fields:
- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
- Biochemical Research: The compound is used to modify biomolecules, facilitating studies on protein interactions and functions.
- Industrial Production: It is involved in producing specialty chemicals and materials due to its reactive nature .
Interaction studies involving 3-bromobenzenesulfonyl fluoride have focused on its mechanism of action when interacting with proteins and nucleic acids. The formation of sulfonyl linkages with nucleophilic sites on biomolecules has been extensively studied to understand its potential as an inhibitor or modulator of biological activity. These interactions are crucial for developing new therapeutic agents targeting specific enzymes or pathways within biological systems .
3-Bromobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives:
| Compound Name | Structure Feature | Unique Aspects |
|---|---|---|
| Benzenesulfonyl fluoride | No halogen substituent | Simpler structure; less reactive |
| 4-Bromobenzenesulfonyl fluoride | Bromine at para position | Different reactivity profile due to position |
| 4-Chlorobenzenesulfonyl fluoride | Chlorine instead of bromine | Varying electronic effects influencing reactivity |
The presence of the bromine atom at the meta position on the benzene ring in 3-bromobenzenesulfonyl fluoride contributes to its unique reactivity and selectivity compared to these similar compounds . This structural feature influences its applications and effectiveness in
XLogP3
GHS Hazard Statements
Pictograms

Corrosive








